Cas no 1807395-78-3 (3-Bromo-5-fluoro-2-nitrocinnamic acid)

3-Bromo-5-fluoro-2-nitrocinnamic acid structure
1807395-78-3 structure
商品名:3-Bromo-5-fluoro-2-nitrocinnamic acid
CAS番号:1807395-78-3
MF:C9H5BrFNO4
メガワット:290.04270529747
CID:4976476

3-Bromo-5-fluoro-2-nitrocinnamic acid 化学的及び物理的性質

名前と識別子

    • 3-Bromo-5-fluoro-2-nitrocinnamic acid
    • インチ: 1S/C9H5BrFNO4/c10-7-4-6(11)3-5(1-2-8(13)14)9(7)12(15)16/h1-4H,(H,13,14)/b2-1+
    • InChIKey: BWZCTKYQOAZRFO-OWOJBTEDSA-N
    • ほほえんだ: BrC1=CC(=CC(/C=C/C(=O)O)=C1[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 317
  • トポロジー分子極性表面積: 83.1
  • 疎水性パラメータ計算基準値(XlogP): 2.5

3-Bromo-5-fluoro-2-nitrocinnamic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013017826-250mg
3-Bromo-5-fluoro-2-nitrocinnamic acid
1807395-78-3 97%
250mg
$504.00 2023-09-02
Alichem
A013017826-500mg
3-Bromo-5-fluoro-2-nitrocinnamic acid
1807395-78-3 97%
500mg
$782.40 2023-09-02
Alichem
A013017826-1g
3-Bromo-5-fluoro-2-nitrocinnamic acid
1807395-78-3 97%
1g
$1475.10 2023-09-02

3-Bromo-5-fluoro-2-nitrocinnamic acid 関連文献

3-Bromo-5-fluoro-2-nitrocinnamic acidに関する追加情報

Professional Introduction to 3-Bromo-5-fluoro-2-nitrocinnamic acid (CAS No. 1807395-78-3)

3-Bromo-5-fluoro-2-nitrocinnamic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1807395-78-3, represents a critical intermediate in the synthesis of various biologically active molecules. Its molecular structure, characterized by a cinnamic acid backbone modified with bromine and fluorine substituents, as well as a nitro group, endows it with distinct chemical properties that make it valuable for further functionalization and derivatization.

The structural features of 3-Bromo-5-fluoro-2-nitrocinnamic acid contribute to its reactivity and utility in synthetic pathways. The presence of the bromine atom at the third position and the fluorine atom at the fifth position introduces electrophilic and nucleophilic centers, respectively, which can be selectively targeted in various chemical transformations. Additionally, the nitro group at the second position serves as a versatile handle for reduction to an amine or further functionalization via diazotization or coupling reactions. These attributes make it a cornerstone in the development of novel pharmaceutical agents.

In recent years, 3-Bromo-5-fluoro-2-nitrocinnamic acid has been extensively studied for its potential applications in drug discovery and development. Researchers have leveraged its structural motifs to design molecules with enhanced pharmacological properties. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorine substituent, in particular, has been shown to improve metabolic stability and binding affinity in drug candidates, aligning with current trends in medicinal chemistry that prioritize bioavailability and efficacy.

Moreover, the bromine atom in 3-Bromo-5-fluoro-2-nitrocinnamic acid provides a convenient site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions enable the introduction of aryl or heteroaryl groups into the molecule, expanding its pharmacophoric space. Such modifications have led to the discovery of novel compounds with promising activities against various diseases, including cancer and infectious disorders.

Recent advancements in computational chemistry have further highlighted the significance of 3-Bromo-5-fluoro-2-nitrocinnamic acid as a scaffold for drug design. Molecular modeling studies have demonstrated that structural analogs derived from this compound exhibit favorable interactions with biological targets. For example, computational docking experiments have revealed that certain derivatives can bind tightly to protein kinases, which are key regulators of cellular signaling pathways implicated in cancer progression. This underscores the compound's potential as a lead molecule for further optimization into therapeutic agents.

The synthesis of 3-Bromo-5-fluoro-2-nitrocinnamic acid itself is an intriguing challenge that has been addressed through multiple synthetic routes. One common approach involves the nitration of cinnamic acid derivatives followed by halogenation at specific positions. Alternatively, direct fluorination techniques can be employed to introduce the fluorine atom at the desired location. These synthetic strategies highlight the compound's versatility and adaptability to different synthetic methodologies.

In conclusion, 3-Bromo-5-fluoro-2-nitrocinnamic acid (CAS No. 1807395-78-3) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it a valuable building block for designing novel therapeutic agents. The growing body of research on this compound underscores its importance in advancing medicinal chemistry and addressing unmet medical needs.

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